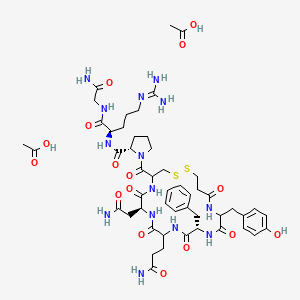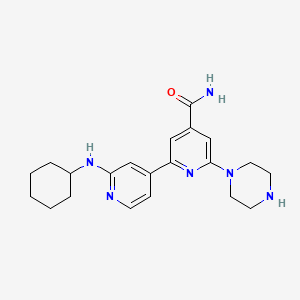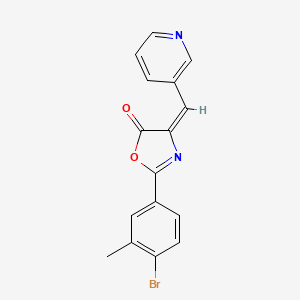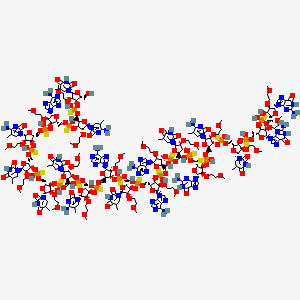![molecular formula C29H35NO2 B10775111 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine CAS No. 191217-42-2](/img/structure/B10775111.png)
4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzhydryloxymethyl group and a 4-methoxyphenylpropyl group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzhydryloxymethyl group: This step involves the reaction of the piperidine derivative with benzhydryl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the 4-methoxyphenylpropyl group: This can be done through a nucleophilic substitution reaction where the piperidine derivative reacts with 4-methoxyphenylpropyl bromide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryloxymethyl or 4-methoxyphenylpropyl groups using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, and other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)-1-[3-(4-methoxyphenyl)propyl]piperidine: Similar structure but with a benzyloxy group instead of benzhydryloxymethyl.
4-(Benzhydryloxymethyl)-1-[3-(4-hydroxyphenyl)propyl]piperidine: Similar structure but with a hydroxy group instead of methoxy.
Uniqueness
4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine is unique due to the presence of both benzhydryloxymethyl and 4-methoxyphenylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
191217-42-2 |
|---|---|
Fórmula molecular |
C29H35NO2 |
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
4-(benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine |
InChI |
InChI=1S/C29H35NO2/c1-31-28-16-14-24(15-17-28)9-8-20-30-21-18-25(19-22-30)23-32-29(26-10-4-2-5-11-26)27-12-6-3-7-13-27/h2-7,10-17,25,29H,8-9,18-23H2,1H3 |
Clave InChI |
WRTXEGOLODUQIE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,2R,3R,4S,5R,6S,8S,13S,16S,17R)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B10775041.png)
![4-chloro-2,3,5,6-tetradeuterio-N-[1-(2-phenylethyl)piperidin-2-ylidene]benzenesulfonamide](/img/structure/B10775052.png)

![(1S,4S,5R,6S,8S,9R,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775063.png)
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B10775069.png)
![3-(4-bromo-2-chlorophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea](/img/structure/B10775075.png)
![(1S,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775082.png)



![3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride](/img/structure/B10775104.png)
![5-[(E)-2-(2-amino-5-methylpyridin-3-yl)ethenyl]-N-[2-(2,4-dichlorophenyl)ethyl]pyridine-3-carboxamide;hydrochloride](/img/structure/B10775108.png)
